N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide
Description
N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Properties
IUPAC Name |
N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-2-26-17-12-15(6-5-14(17)13-22-26)23-19(27)25-10-8-24(9-11-25)18-16(20)4-3-7-21-18/h3-7,12-13H,2,8-11H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYEGJAAKVUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)N3CCN(CC3)C4=C(C=CC=N4)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 1-ethylindazole, 3-fluoropyridine, and piperazine. The synthesis could involve:
N-alkylation: Reacting 1-ethylindazole with an alkylating agent to introduce the ethyl group.
Piperazine coupling: Coupling the alkylated indazole with piperazine under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Carboxamide formation: Introducing the carboxamide group through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety might undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide might be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with various biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of piperazine are often explored for their potential therapeutic effects, including antimicrobial, antipsychotic, and anticancer activities.
Industry
In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethylindazol-6-yl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
- N-(1-ethylindazol-6-yl)-4-(3-bromopyridin-2-yl)piperazine-1-carboxamide
- N-(1-ethylindazol-6-yl)-4-(3-methylpyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(1-ethylindazol-6-yl)-4-(3-fluoropyridin-2-yl)piperazine-1-carboxamide might be unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increasing its metabolic stability and altering its binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
